AH 8529

Descripción

Propiedades

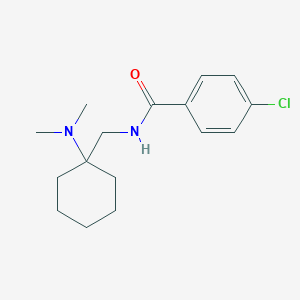

IUPAC Name |

4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROYLFLWMSYSMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342408 |

Source

|

| Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-00-9 |

Source

|

| Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AH 8529: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the known chemical properties of AH 8529 and outlines a generalized framework for the characterization of novel synthetic opioids. As of the latest available information, the physiological, toxicological, and pharmacological properties of this compound have not been elucidated. The experimental protocols and signaling pathways described herein are based on established methodologies for the study of opioids and should be considered as a hypothetical guide for the investigation of this and similar compounds.

Core Chemical Identity of this compound

This compound is an analytical reference standard that is structurally categorized as an opioid.[1] Its core chemical and physical properties are summarized below.

| Property | Value |

| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1] |

| CAS Number | 41805-00-9[1] |

| Molecular Formula | C₁₆H₂₃ClN₂O[1] |

| Formula Weight | 294.8 g/mol [1] |

| Purity | ≥98% |

| Formulation | A crystalline solid[1] |

| SMILES | ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1] |

| InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N[1] |

Solubility Data [1]

| Solvent | Concentration |

| DMF | 50 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol (B145695) | 50 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Plausible Synthesis Route

While a specific synthesis protocol for this compound is not detailed in the scientific literature, a plausible route can be inferred from the synthesis of the structurally analogous compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide). The key difference lies in the starting benzoyl chloride. The synthesis would likely follow a multi-step process:

-

Strecker Synthesis: The initial step would involve the formation of the α-aminonitrile adduct. This is typically achieved by reacting cyclohexanone (B45756) with potassium cyanide and the hydrochloride salt of dimethylamine (B145610) in an aqueous ethanol solution.

-

Reduction of the Nitrile: The resulting aminonitrile is then reduced to the corresponding diamine, 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine. This reduction can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran.

-

Amidation: The final step is the acylation of the primary amine. The diamine intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final product, this compound.

Hypothetical Pharmacological Characterization Workflow

Given that the biological activity of this compound is unknown, a systematic approach is required to characterize its pharmacological profile. The following workflow outlines a standard cascade of experiments for a novel compound with suspected opioid activity.

Experimental Protocols

Analytical Characterization

A comprehensive structural and purity analysis of a new batch of this compound is critical. The following techniques are standard:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity. A gradient elution with a C18 column using acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure and identify any impurities.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups present in the molecule.

In Vitro Assays for Opioid Receptor Activity

These assays are designed to determine if and how this compound interacts with opioid receptors.

-

Radioligand Binding Assays:

-

Objective: To determine the affinity (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

-

Methodology: Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, allowing for the calculation of the inhibition constant (Ki).

-

-

[³⁵S]GTPγS Functional Assay:

-

Objective: To measure the ability of this compound to activate G-protein signaling through opioid receptors, thus determining its efficacy (agonist, antagonist, or inverse agonist).

-

Methodology: Receptor-expressing cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is quantified by scintillation counting.

-

-

cAMP Inhibition Assay:

-

Objective: To measure the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

-

Methodology: Whole cells expressing the opioid receptor are first stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The cells are then treated with varying concentrations of this compound. The resulting cAMP levels are measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

β-Arrestin Recruitment Assay:

-

Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key pathway involved in receptor desensitization and some side effects.

-

Methodology: A variety of assays can be used, often employing cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein). Agonist-induced recruitment brings the two components into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

-

In Vivo Models

Should in vitro data suggest significant opioid receptor activity, in vivo studies in animal models (typically rodents) would be the next step.

-

Antinociception Assays:

-

Objective: To assess the analgesic properties of this compound.

-

Methodology:

-

Tail-flick test: Measures the latency of a rodent to move its tail from a source of radiant heat.

-

Hot-plate test: Measures the latency to a nociceptive response (e.g., licking a paw) when the animal is placed on a heated surface.

-

Acetic acid writhing test: An inflammatory pain model where the number of abdominal constrictions is counted after intraperitoneal injection of a dilute acid solution.

-

-

-

Side Effect Assessment:

-

Objective: To evaluate common opioid-mediated side effects.

-

Methodology:

-

Respiratory Depression: Measured using whole-body plethysmography to monitor breathing rate and tidal volume in conscious animals after drug administration.

-

Gastrointestinal Transit (Constipation): Animals are given an oral charcoal meal at a set time after drug administration. The distance the charcoal has traveled through the small intestine is measured as a percentage of the total length.

-

-

Representative Opioid Signaling Pathway

As this compound is categorized as an opioid, its primary mechanism of action, if active, would likely involve the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for MOR activation is depicted below.

References

AH 8529 (CAS RN: 41805-00-9): A Technical Overview for Drug Development Professionals

For Research and Forensic Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the available information on AH 8529, a synthetic compound structurally classified as an opioid.[1][2] This document is intended for researchers, scientists, and drug development professionals, and it summarizes the current, albeit limited and partially conflicting, state of knowledge regarding this molecule.

Physicochemical Properties

This compound, with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is a crystalline solid.[3] Its fundamental physicochemical properties are summarized in the table below, compiled from publicly available data sheets.[1][2][3]

| Property | Value | Source |

| CAS Registry Number | 41805-00-9 | [1][2][3] |

| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1][2][3] |

| Molecular Formula | C₁₆H₂₃ClN₂O | [1][2][3] |

| Formula Weight | 294.8 g/mol | [1][2][3] |

| Purity | ≥98% | [3] |

| Formulation | A crystalline solid | [3] |

| λmax | 234 nm | [1][3] |

| SMILES | ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1 | [1][3] |

| InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N | [1][3] |

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Source |

| DMF | 50 mg/mL | [1][2] |

| DMSO | 30 mg/mL | [1][3] |

| Ethanol | 50 mg/mL | [1][3] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][3] |

Biological Activity and Mechanism of Action: A Contradictory Landscape

There is conflicting information regarding the biological activity of this compound. Several chemical suppliers, including Cayman Chemical and Bertin Bioreagent, state that the physiological and toxicological properties of this compound are not known.[1][2][4]

In contrast, MedchemExpress describes this compound as an orally active opioid compound with an analgesic effect. At present, publicly accessible peer-reviewed literature detailing the specific opioid receptor binding affinities, in vitro functional activity, or in vivo analgesic properties of this compound is lacking.

Given its structural classification as an opioid, it is hypothesized that this compound may act as an agonist at one or more of the opioid receptor subtypes (μ, δ, or κ). Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia and other physiological effects.

Recommended Experimental Protocols for Characterization

For researchers wishing to investigate the pharmacological properties of this compound, the following standard assays for opioid compounds are recommended.

In Vitro Characterization: Receptor Binding and Functional Assays

A crucial first step is to determine the binding affinity and functional activity of this compound at the μ, δ, and κ opioid receptors.

-

Radioligand Binding Assays: Competitive binding assays using membranes from cells expressing recombinant human opioid receptors and a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) can be used to determine the binding affinity (Ki) of this compound for each receptor subtype.[5]

-

[³⁵S]GTPγS Binding Assay: This functional assay measures the extent of G-protein activation following agonist binding to the opioid receptor.[6][7][8][9][10] It can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and to classify it as a full or partial agonist.

In Vivo Characterization: Analgesic Efficacy

To verify the analgesic effects of this compound, standard animal models of nociception should be employed.

-

Hot Plate Test: This is a widely used method to assess the central analgesic activity of compounds.[1][11][12][13] The latency of the animal's response to a thermal stimulus is measured before and after administration of the test compound.

-

Tail-Flick Test: This test also measures the response to a thermal stimulus and is primarily indicative of spinal-mediated analgesia.

-

Writhing Test: This model uses an intraperitoneal injection of an irritant (e.g., acetic acid) to induce a visceral inflammatory pain response. The number of writhes is counted to assess the efficacy of the analgesic.

Summary and Future Directions

This compound is a synthetic compound with the structural characteristics of an opioid. While its basic physicochemical properties are defined, there is a significant lack of and contradiction in the publicly available data regarding its biological activity. For the scientific and drug development communities, the immediate need is for rigorous pharmacological characterization. The experimental protocols outlined in this guide provide a roadmap for elucidating the opioid receptor binding profile, functional activity, and in vivo efficacy of this compound. Such studies are essential to confirm or refute its classification as an opioid analgesic and to understand its potential therapeutic or toxicological profile. Researchers are strongly encouraged to publish their findings to resolve the current ambiguities surrounding this compound.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. netascientific.com [netascientific.com]

- 4. Hot-plate analgesia testing [bio-protocol.org]

- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

Unraveling the Identity of AH 8529: A Case of Mistaken Identity in Pharmacological Research

A thorough investigation into the mechanism of action for the compound designated as AH 8529 reveals a significant ambiguity in the scientific literature, pointing to a potential case of mistaken identity with a similarly named but distinct pharmacological agent, AZD8529. This report clarifies the available information on both compounds to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape.

The compound This compound , as cataloged by chemical suppliers like Cayman Chemical, is an analytical reference standard.[1] It is structurally classified as an opioid, with the chemical formula C₁₆H₂₃ClN₂O and CAS number 41805-00-9.[1] Crucially, the physiological and toxicological properties of this compound have not been elucidated, and it is intended solely for research and forensic applications.[1] At present, there is a notable absence of published scientific studies detailing its mechanism of action, molecular targets, or signaling pathways.

In contrast, the compound AZD8529 is a well-documented investigational drug. It is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[2] AZD8529 was developed with the primary indication for the treatment of schizophrenia and progressed to Phase 2 clinical trials.[2] However, development was halted as it did not meet its primary clinical endpoints.[2] The IUPHAR/BPS Guide to PHARMACOLOGY provides information on this compound, highlighting its distinct chemical structure and pharmacological profile from the opioid-classified this compound.[2]

Due to the lack of available scientific data on the mechanism of action for this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as originally requested. The scientific community has not yet published research that would form the basis of such a document.

For researchers interested in the pharmacology of mGluR2 positive allosteric modulators, a wealth of information is available on AZD8529. However, for those specifically investigating the opioid-classified compound this compound, further primary research is required to determine its pharmacological properties and mechanism of action.

References

AH 8529: Uncharacterized Opioid-Like Compound with Unknown Pharmacological Profile

Despite its classification as an opioid-like compound, the pharmacological and toxicological properties of AH 8529 remain unknown, according to available scientific and commercial sources. This substance is currently designated as an analytical reference standard, intended for research and forensic applications only.

At present, there is a significant lack of publicly available data regarding the specific biological activity of this compound. Information concerning its binding affinity for opioid receptors, in vivo efficacy, mechanism of action, and pharmacokinetic profile has not been documented in scientific literature. Consequently, a detailed technical guide on its core pharmacological properties cannot be compiled.

This compound, chemically known as 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is structurally categorized as an opioid.[1][2] However, this classification is based on its chemical structure rather than demonstrated pharmacological effects. Suppliers of this compound explicitly state that its physiological and toxicological properties have not been investigated.[1][2]

Due to the absence of experimental data, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—as requested for an in-depth technical guide—is not feasible. Further research is required to elucidate the pharmacological characteristics of this compound and determine its potential biological targets and effects.

References

Lack of Public Toxicological Data for AH 8529 Necessitates a General Preclinical Toxicology Overview

Absence of specific toxicological data for the analytical reference opioid AH 8529 in publicly available literature prevents the creation of a detailed technical guide on the compound. The physiological and toxicological properties of this compound are currently unknown.

In light of the unavailable specific data for this compound, this guide will provide a comprehensive overview of the standard toxicological evaluation process for a new chemical entity (NCE) intended for pharmaceutical development. This document will serve as a technical reference for researchers, scientists, and drug development professionals, outlining the typical in vitro and in vivo studies, data presentation, experimental protocols, and the investigation of toxicity-related signaling pathways.

Preclinical Toxicology: An Overview

Preclinical toxicology studies are a critical component of drug development, designed to identify potential adverse effects of a new drug candidate before it is tested in humans.[1] These studies are essential for determining a safe starting dose for clinical trials, identifying target organs for toxicity, and understanding the dose-response relationship of any observed adverse effects.[2] The preclinical safety evaluation of a new pharmaceutical is typically guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

The toxicological assessment of an NCE is a phased approach, beginning with in vitro assays and progressing to more complex in vivo studies in animal models.[2][6] This tiered approach helps to reduce the reliance on animal testing and allows for early deselection of candidates with unfavorable safety profiles.[6][7]

In Vitro Toxicology Studies

Early-stage drug development heavily relies on in vitro toxicology assays to predict potential toxicities and prioritize candidates.[6] These assays are typically faster and less expensive than in vivo studies and provide valuable mechanistic insights.[8]

Table 1: Common In Vitro Toxicology Assays

| Assay Type | Endpoint Measured | Typical Cell Models | Purpose |

| Cytotoxicity | Cell viability, cell membrane integrity (e.g., LDH release) | Hepatocytes (e.g., HepG2), renal cells (e.g., HEK293) | To determine the concentration at which the compound causes cell death. |

| Genotoxicity | DNA damage, mutations, chromosomal aberrations | Bacteria (Ames test), mammalian cells (e.g., CHO) | To assess the potential of the compound to cause genetic damage, which can be linked to cancer.[9] |

| Cardiotoxicity | hERG channel inhibition, cardiomyocyte viability | hERG-expressing cell lines, iPSC-derived cardiomyocytes | To evaluate the risk of drug-induced cardiac arrhythmias. |

| Hepatotoxicity | Liver enzyme leakage, mitochondrial dysfunction | Primary hepatocytes, liver spheroids | To identify compounds with the potential to cause drug-induced liver injury (DILI).[10] |

| Metabolic Stability | Rate of compound metabolism | Liver microsomes, S9 fractions | To assess how quickly the compound is broken down by metabolic enzymes. |

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human hepatocytes (e.g., HepG2 cell line) are cultured in appropriate media and conditions until they reach a suitable confluence.

-

Compound Exposure: The cells are then treated with the test compound at a range of concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. An IC50 value (the concentration at which 50% of cell viability is lost) is then calculated.

In Vivo Toxicology Studies

In vivo studies are conducted in animal models to understand the systemic effects of a drug candidate.[2] The choice of animal species is critical and should be justified based on pharmacological and metabolic similarities to humans.[3]

Table 2: Key In Vivo Toxicology Studies

| Study Type | Species (Typical) | Duration | Key Parameters Measured |

| Acute Toxicity | Rodent, Non-rodent | Single dose, up to 14 days | Mortality, clinical signs of toxicity, gross pathology. Helps in determining the maximum tolerated dose (MTD).[11][12] |

| Repeat-Dose Toxicity | Rodent, Non-rodent | 28 days to 6 months | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Genetic Toxicology | Rodent | Short-term | Micronucleus test (in vivo) to assess chromosomal damage. |

| Reproductive & Developmental | Rodent, Rabbit | Varies | Effects on fertility, embryonic development, and pre/postnatal development. |

| Carcinogenicity | Rodent | Up to 2 years | Tumor incidence and latency. |

-

Animal Model: Young adult Sprague-Dawley rats are often used. Animals are acclimatized to the laboratory conditions before the study begins.

-

Dose Groups: Typically, three dose levels (low, mid, high) of the test compound and a vehicle control group are included. The high dose is often selected to be the maximum tolerated dose (MTD).

-

Administration: The compound is administered daily for 28 days via the intended clinical route (e.g., oral gavage, intravenous injection).

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified time points (e.g., at termination) for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the 28-day period, animals are euthanized. A thorough necropsy is performed, and selected organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

Signaling Pathways in Drug-Induced Toxicity

Understanding the molecular mechanisms underlying drug toxicity is crucial for risk assessment and the development of safer drugs. Many toxic effects are mediated by the drug's interaction with specific cellular signaling pathways.[13] For instance, drug-induced liver injury can be initiated by the formation of reactive metabolites that cause oxidative stress, leading to the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), which can promote cell death.[13][14]

Caption: A simplified signaling pathway for drug-induced liver injury.

Caption: Workflow for assessing the metabolic fate and bioactivation potential of a new chemical entity.

References

- 1. criver.com [criver.com]

- 2. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]

- 3. co-labb.co.uk [co-labb.co.uk]

- 4. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 7. labcorp.com [labcorp.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 10. news-medical.net [news-medical.net]

- 11. Toxicology | MuriGenics [murigenics.com]

- 12. altogenlabs.com [altogenlabs.com]

- 13. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to AH 8529: A Novel Synthetic Opioid Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic opioid AH 8529. Due to the limited publicly available data on this compound, this document also includes detailed information on the closely related and better-studied analog, AH-7921. This comparative approach offers valuable insights into the potential pharmacological profile of this compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide .[1] It is classified as an opioid analytical reference standard.[1][2] The physiological and toxicological properties of this compound are largely unknown.[1][2] This guide synthesizes the available chemical and physical data for this compound and presents a detailed analysis of the pharmacology, mechanism of action, and experimental data of its dichlorinated analog, AH-7921, to serve as a reference for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. For comparative purposes, the properties of the related compound AH-7921 are also included.

| Property | This compound | AH-7921 |

| IUPAC Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1] | 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide[3][4][5][6] |

| Synonyms | - | Doxylam[5] |

| CAS Number | 41805-00-9[1] | 55154-30-8[3][4] |

| Molecular Formula | C₁₆H₂₃ClN₂O[1] | C₁₆H₂₂Cl₂N₂O[3][4] |

| Molecular Weight | 294.8 g/mol [1] | 329.3 g/mol [7] |

| Appearance | Crystalline solid[1][2] | White solid (hydrochloride salt), solid (free amine)[6] |

| Purity | ≥98%[1][2] | Not specified in provided results |

| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] | Ethanol: ~11 mg/mL, DMSO: ~3 mg/mL, DMF: ~10 mg/mL (as free amine)[5] |

| SMILES | ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1] | CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl[7] |

| InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N[1] | JMZROFPPEXCTST-UHFFFAOYSA-N[3][4][7] |

Pharmacological Profile and Mechanism of Action (Based on AH-7921)

Disclaimer: The following information is based on studies of AH-7921, a structurally similar compound to this compound. The pharmacology of this compound has not been extensively studied, and its properties may differ.

AH-7921 is a potent synthetic opioid analgesic.[8] Its mechanism of action is presumed to be primarily through agonism at the μ-opioid receptor (MOR), similar to morphine and other opioids.[8] This interaction is responsible for its analgesic and euphoric effects.[8]

Opioid Receptor Binding and Activity

While specific binding affinity data for this compound is not available, studies on related compounds provide insights. For instance, a phenyl-substituted analog of AH-7921 demonstrated high affinity for both the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), with Ki values of 60 nM and 34 nM, respectively. This analog also showed a notable affinity for the serotonin (B10506) transporter (SERT) with a Ki of 4 nM.

The presumed signaling pathway following μ-opioid receptor activation by an agonist like AH-7921 is depicted below.

Caption: Presumed signaling pathway of a μ-opioid agonist.

Experimental Protocols (Based on AH-7921 Synthesis)

Disclaimer: The following is a generalized synthesis protocol for AH-7921 and should not be attempted without proper laboratory facilities and safety precautions. The synthesis of this compound may require different procedures.

The synthesis of AH-7921 can be achieved from commercially available starting materials in a three-step process.[5] A general workflow for the synthesis is outlined below.

Caption: Generalized synthesis workflow for AH-7921.

Step 1: Strecker Synthesis of the α-aminonitrile

The initial step involves the reaction of cyclohexanone with potassium cyanide and the hydrochloride salt of dimethylamine in aqueous ethanol to yield the corresponding α-aminonitrile.[5]

Step 2: Reduction of the α-aminonitrile

The α-aminonitrile is then reduced, for example, using lithium aluminum hydride (LiAlH₄) in anhydrous ether, to produce the primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[5]

Step 3: Acylation of the Primary Amine

The final step is the acylation of the primary amine with 3,4-dichlorobenzoyl chloride to yield AH-7921.[5]

Analytical Profile (Based on AH-7921)

The analytical identification of AH-7921 is typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The electron ionization mass spectrum of AH-7921 shows characteristic fragmentation patterns.[5]

| Analytical Technique | Key Findings for AH-7921 |

| GC-MS (m/z) | 328 and 326 [M-1], 175 and 173, 147 and 145, 127 and 126 (base peak), 109, 96, 84[5] |

| UV λmax | 234 nm (for this compound)[1] |

Discussion and Future Directions

This compound is a synthetic opioid with a chemical structure closely related to other potent analgesics. The lack of comprehensive studies on its pharmacology, toxicology, and mechanism of action highlights a significant gap in the scientific literature. Future research should focus on:

-

Pharmacological Characterization: Determining the binding affinities and functional activities of this compound at various opioid and non-opioid receptors.

-

In Vivo Studies: Evaluating the analgesic efficacy, abuse liability, and toxicological profile of this compound in animal models.

-

Metabolism and Pharmacokinetics: Identifying the major metabolic pathways and pharmacokinetic parameters of this compound.

-

Development of Analytical Methods: Establishing validated analytical methods for the detection and quantification of this compound and its metabolites in biological matrices.

By addressing these research questions, the scientific community can gain a more complete understanding of the risks and potential therapeutic applications of this novel synthetic opioid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Analytical Standards - CAT N°: 19368 [bertin-bioreagent.com]

- 3. forendex.southernforensic.org [forendex.southernforensic.org]

- 4. Substance Details AH-7921 [unodc.org]

- 5. researchgate.net [researchgate.net]

- 6. euda.europa.eu [euda.europa.eu]

- 7. 3,4-Dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide | C16H22Cl2N2O | CID 187760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AH-7921 - Premium Quality Research Chemicals [chemcentr.com]

AH 8529 Analytical Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 8529 is a synthetic compound structurally categorized as an opioid.[1][2][3][4] As an analytical reference standard, it is primarily intended for research and forensic applications.[1][2][3] This technical guide provides a comprehensive overview of the available chemical, analytical, and pharmacological information on this compound. Due to the limited publicly available data specifically for this compound, this guide also incorporates information from closely related analogs to provide a broader context for its synthesis, analysis, and potential biological activity. All information derived from related compounds is explicitly noted.

Physicochemical Properties

This compound is a crystalline solid with a molecular formula of C₁₆H₂₃ClN₂O and a molecular weight of 294.8 g/mol .[1][2][3] Its formal chemical name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1][3] Detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1][3] |

| CAS Number | 41805-00-9 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃ClN₂O | [1][2][3] |

| Formula Weight | 294.8 | [1][2][3] |

| Purity | ≥98% | [1][2][3] |

| Formulation | A crystalline solid | [1][2][3] |

| SMILES | ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1 | [1][2] |

| InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N | [1][3] |

| Solubility (mg/mL) | DMF: 50, DMSO: 30, Ethanol: 50, Ethanol:PBS (pH 7.2) (1:1): 0.5 | [1][3] |

| λmax | 234 nm | [1][3] |

| Storage Temperature | -20°C | [1] |

Synthesis

The synthesis can be conceptualized as a three-step process:

-

Strecker Synthesis: Formation of an α-aminonitrile from a ketone.

-

Reduction: Conversion of the nitrile group to a primary amine.

-

Acylation: Coupling of the amine with a substituted benzoyl chloride.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel synthetic opioids – toxicological aspects and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AH 8529: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of AH 8529, an analytical reference standard structurally categorized as an opioid. The information is intended to support research, formulation development, and further investigation of this compound.

Core Physicochemical Properties

This compound is a crystalline solid with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 41805-00-9 |

| Molecular Formula | C₁₆H₂₃ClN₂O |

| Formula Weight | 294.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is presented in the following table for ease of comparison.

| Solvent System | Solubility |

| Dimethylformamide (DMF) | 50 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |

| Ethanol | 50 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols for Solubility Determination

While the precise methods used to generate the above data are not publicly detailed, this section outlines standard protocols for kinetic and thermodynamic solubility assays that are widely accepted in the pharmaceutical sciences. These methods are suitable for determining the solubility of compounds like this compound.

Kinetic Solubility Assay Protocol

This method is often used in early drug discovery for rapid assessment of solubility.

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the compound in 100% DMSO to a high concentration (e.g., 10-20 mM).

-

Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a 96-well microtiter plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation and Shaking: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Detection and Quantification: The amount of soluble compound is determined. Common methods include:

-

Nephelometry: Measures the turbidity of the solution caused by precipitated compound.

-

UV-Vis Spectroscopy: The plate is filtered or centrifuged to remove any precipitate. The concentration of the compound in the clear supernatant is then determined by measuring its UV absorbance at a specific wavelength (λmax for this compound is 234 nm) and comparing it to a standard curve.

-

LC-MS/MS: For higher sensitivity and specificity, the supernatant can be analyzed by liquid chromatography-tandem mass spectrometry.

-

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

-

Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Separation of Solid and Liquid Phases: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV, by comparing the response to a standard curve of known concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

As the physiological and toxicological properties of this compound are not yet fully characterized, the following diagrams illustrate a plausible signaling pathway and a standard experimental workflow for a compound categorized as an opioid.[1]

References

In-depth Technical Guide: AH 8529

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on AH 8529. A comprehensive review of scientific literature and databases reveals a significant lack of in-depth research on this compound. The physiological, toxicological, and pharmacological properties of this compound are largely unknown.[1] This guide should be used for informational purposes only and is not a substitute for rigorous experimental investigation.

Introduction

This compound is classified as an opioid and is primarily available as an analytical reference standard for research and forensic applications.[1] Its formal chemical name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] Due to the limited publicly available data, this guide will present the known physicochemical properties and a generalized overview of opioid signaling pathways, which may or may not be directly applicable to this compound.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound, primarily sourced from its supplier, Cayman Chemical.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₃ClN₂O | [1] |

| Formula Weight | 294.8 g/mol | [1] |

| CAS Number | 41805-00-9 | [1] |

| UV Maximum Absorption (λmax) | 234 nm | [1] |

| Solubility in DMF | 50 mg/mL | [1] |

| Solubility in DMSO | 30 mg/mL | [1] |

| Solubility in Ethanol | 50 mg/mL | [1] |

| Solubility in Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Spectral Data

Experimental Protocol: General Gas Chromatography-Mass Spectrometry (GC-MS) for Novel Psychoactive Substances

The following is a generalized protocol for the analysis of novel psychoactive substances like this compound by GC-MS. The exact parameters would require optimization for this specific compound.

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.

-

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment at each m/z.

-

Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint that can be compared to spectral libraries for identification.

Potential Mechanism of Action and Signaling

As this compound is categorized as an opioid, it is presumed to interact with opioid receptors.[1][4] However, its specific receptor affinity (μ, δ, or κ), efficacy (agonist, antagonist, or partial agonist), and downstream signaling effects have not been documented in publicly available literature.

The diagram below illustrates a generalized signaling pathway for a G-protein coupled opioid receptor upon activation by an agonist.

Caption: Generalized Opioid Receptor Signaling Pathway.

Workflow for Characterizing a Novel Opioid Compound

The following diagram outlines a logical workflow for the initial characterization of a novel opioid compound like this compound.

Caption: Experimental Workflow for Opioid Characterization.

Conclusion

This compound is a synthetic compound categorized as an opioid, available as a reference standard. While basic physicochemical data is available, a thorough understanding of its spectral properties, pharmacological activity, and mechanism of action is absent from the public scientific literature. The provided diagrams of a generalized opioid signaling pathway and an experimental workflow for characterization are intended to serve as a guide for researchers investigating this compound or similar novel compounds. Further empirical studies are necessary to elucidate the specific biological activities of this compound.

References

AH 8529: A Technical Whitepaper on a Novel Benzamide Opioid

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 8529 is a synthetic opioid belonging to the N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide class of compounds. Developed in the 1970s by Allen and Hanburys Ltd., it emerged from a research program aimed at discovering novel analgesic agents. While its close analog, AH-7921, has been more extensively studied, this compound is notable for its distinct 4-chloro substitution on the benzamide (B126) ring. This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, and inferred pharmacological profile based on related compounds. Due to the limited publicly available data specifically for this compound, this guide draws upon information from the original patents and comparative analysis of the AH series of opioids.

Discovery and Historical Context

This compound was synthesized and patented in the mid-1970s by the British pharmaceutical company Allen and Hanburys Ltd., which was later absorbed by Glaxo Group Research Ltd.[1] The compound was part of a series of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide derivatives developed in a search for new, potent analgesics. The most prominent compound from this series is AH-7921, which features a 3,4-dichloro substitution pattern on the benzamide ring. The research, including detailed synthesis methods for the series, was the subject of a United States patent granted in 1976. While AH-7921 underwent some preclinical testing, there is limited evidence to suggest that this compound progressed to extensive clinical trials. In recent years, this compound, along with other compounds from this series, has been identified as a novel synthetic opioid (NSO) in forensic and toxicological contexts.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |

| Molecular Formula | C₁₆H₂₃ClN₂O |

| Molecular Weight | 294.8 g/mol |

| CAS Number | 41805-00-9 |

| Appearance | Solid (predicted) |

Synthesis

The synthesis of this compound follows the general scheme outlined in the original Allen and Hanburys patent for the N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide series. The key steps are described below.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

A mixture of cyclohexanone, an aqueous solution of dimethylamine, and an aqueous solution of potassium cyanide is stirred at room temperature. The resulting aminonitrile is then reduced, typically using a metal hydride reducing agent such as lithium aluminum hydride, in an anhydrous solvent like diethyl ether or tetrahydrofuran, to yield the diamine intermediate, 1-(aminomethyl)-N,N-dimethylcyclohexanamine.

Step 2: Acylation with 4-chlorobenzoyl chloride

The diamine intermediate from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform, and cooled in an ice bath. A solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise with stirring. An acid scavenger, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature until completion.

Step 3: Work-up and Purification

The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by recrystallization from a suitable solvent system or by column chromatography.

Inferred Pharmacological Profile

Mechanism of Action

As a presumed µ-opioid receptor agonist, this compound likely mimics the action of endogenous opioids, such as endorphins. Binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), is expected to initiate a downstream signaling cascade.

Signaling Pathway

The activation of the µ-opioid receptor by an agonist like this compound is expected to lead to the following intracellular events:

-

G-protein coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Inhibition of adenylyl cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, such as substance P and glutamate, resulting in analgesia.

Quantitative Data

As of the latest available information, there is no specific, publicly accessible quantitative data on the biological activity of this compound, such as receptor binding affinities (Ki), functional potencies (EC50 or IC50), or in vivo analgesic efficacy (ED50). The table below presents data for the closely related analogue, AH-7921, to provide a contextual reference.

| Compound | Test | Species | Result |

| AH-7921 | Analgesic Potency (Oral) | Mouse | ~0.9 x Morphine |

| AH-7921 | Receptor Selectivity | - | Selective µ-opioid receptor agonist |

Note: This data is for AH-7921 and is provided for comparative purposes only. The 4-chloro substitution in this compound, compared to the 3,4-dichloro substitution in AH-7921, would be expected to influence its potency and selectivity, but the extent of this is not documented.

Conclusion

This compound is a historically significant synthetic opioid from the benzamide class, originating from the pharmaceutical research of the 1970s. While it has not been developed into a therapeutic agent, its re-emergence as a novel synthetic opioid underscores the importance of understanding the pharmacology of these older compound series. The lack of specific quantitative data for this compound highlights a critical knowledge gap. Further research, including in vitro receptor binding and functional assays, as well as in vivo studies, would be necessary to fully characterize the pharmacological and toxicological profile of this compound. Such studies would be invaluable for the scientific and medical communities in the context of both drug development and public health.

References

Methodological & Application

Application Note: Quantitative Analysis of AH 8529 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

AH 8529 is an analytical reference standard structurally classified as an opioid.[1][2] With a molecular formula of C₁₆H₂₃ClN₂O and a molecular weight of 294.8 g/mol , its pharmacological and toxicological properties are not yet fully elucidated, making it a compound of interest for research and forensic applications.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of small molecules, such as opioids, in complex biological matrices.[3][4][5][6] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from human plasma using GC-MS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound

As this compound is categorized as an opioid, it is hypothesized to act on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to an opioid receptor, such as the μ-opioid receptor (MOR), would likely trigger downstream signaling cascades. A potential signaling pathway is illustrated below.

Caption: Hypothetical signaling pathway of this compound.

Materials and Methods

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 10 µL of an internal standard working solution (e.g., Diazepam-d5, 1 µg/mL).

-

Vortex for 10 seconds.

-

Add 2.0 mL of methanol (B129727) to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 5.0 mL of ethyl acetate (B1210297) and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol and transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 20°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification

Results and Discussion

The developed GC-MS method allows for the successful separation and detection of this compound from human plasma. The chromatographic peak for this compound is well-resolved with no significant interference from endogenous plasma components.

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound is expected to show a characteristic fragmentation pattern. Aromatic amides typically undergo cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation. For this compound, which contains a 4-chlorobenzamide (B146232) moiety, the following characteristic ions are proposed for use in SIM mode for enhanced sensitivity and selectivity.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the hypothetical quantitative data is presented in the table below.

| Parameter | This compound |

| Retention Time (min) | ~10.5 |

| Quantifier Ion (m/z) | 139 |

| Qualifier Ion 1 (m/z) | 111 |

| Qualifier Ion 2 (m/z) | 141 |

| Linear Range (ng/mL) | 5 - 1000 |

| Correlation Coefficient (r²) | >0.995 |

| LOD (ng/mL) | 1.5 |

| LOQ (ng/mL) | 5.0 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

This application note describes a sensitive and reliable GC-MS method for the quantitative analysis of this compound in human plasma. The sample preparation protocol provides efficient extraction and cleanup, while the GC-MS conditions ensure excellent chromatographic resolution and selective detection. This method is suitable for pharmacokinetic, toxicological, and forensic studies involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. organomation.com [organomation.com]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Development and evaluation of a synthetic opioid targeted gas chromatography mass spectrometry (GC-MS) method | National Institute of Justice [nij.ojp.gov]

Quantifying AH 8529 in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is a synthetic compound structurally categorized as an opioid.[1][2] As a novel research chemical, its physiological and toxicological properties are largely unknown.[1][2] Consequently, the development of robust and validated analytical methods for the quantification of this compound in biological matrices is crucial for a wide range of research applications, including pharmacology, toxicology, and pharmacokinetic studies.

These application notes provide a comprehensive guide for the quantification of this compound in common biological samples such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles for the analysis of novel synthetic opioids (NSOs) and serve as a starting point for method development and validation in your laboratory.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, particularly for optimizing sample preparation and chromatographic separation.

| Property | Value | Reference |

| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |

| CAS Number | 41805-00-9 | [1] |

| Molecular Formula | C16H23ClN2O | [1] |

| Formula Weight | 294.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| λmax | 234 nm | [1] |

Postulated Signaling Pathway

While the specific mechanism of action for this compound has not been elucidated, its structural classification as an opioid suggests it may interact with opioid receptors. The diagram below illustrates a generalized signaling pathway for a G-protein coupled opioid receptor. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Caption: Hypothetical opioid receptor signaling pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures for the quantification of novel synthetic opioids and should be adapted and validated for this compound.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (for Plasma or Serum)

This is a simple and rapid method suitable for initial screening.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

SPE provides a cleaner extract than protein precipitation, which can improve sensitivity and reduce matrix effects.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying novel synthetic opioids due to its high sensitivity and selectivity.[3][4]

a) Suggested LC Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Suggested MS/MS Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for this compound (m/z 295.2) |

| Product Ions (Q3) | To be determined by direct infusion of an this compound standard. At least two product ions should be monitored for confident identification and quantification. |

| Collision Energy | To be optimized for each transition. |

Method Validation

A developed bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | R² ≥ 0.99 for the calibration curve. |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Recovery | Consistent and reproducible extraction recovery. |

| Matrix Effect | Minimal ion suppression or enhancement from the biological matrix. |

| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

Caption: General workflow for this compound quantification.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example table for presenting calibration curve data is shown below.

Table 1: Example Calibration Curve Data for this compound in Human Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 0.98 | 98.0 | 8.5 |

| 5 | 5.12 | 102.4 | 6.2 |

| 10 | 9.95 | 99.5 | 4.8 |

| 50 | 52.1 | 104.2 | 3.1 |

| 100 | 98.7 | 98.7 | 2.5 |

| 500 | 495.5 | 99.1 | 1.9 |

| 1000 | 1015.0 | 101.5 | 1.2 |

Conclusion

The protocols and information provided in these application notes offer a solid foundation for researchers to develop and validate a sensitive and reliable method for the quantification of this compound in biological samples. Due to the lack of specific data for this compound, it is imperative that any developed method is thoroughly validated according to established regulatory guidelines to ensure the accuracy and reproducibility of the results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Analytical Standards - CAT N°: 19368 [bertin-bioreagent.com]

- 3. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework - PubMed [pubmed.ncbi.nlm.nih.gov]

AH 8529 as a Reference Standard: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is an analytical reference standard structurally classified as an opioid.[1][2] It is intended for use in research and forensic applications. As the physiological and toxicological properties of this compound are not yet fully understood, it is crucial to handle this compound with appropriate safety measures in a laboratory setting.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in analytical methodologies.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for the preparation of stock solutions and experimental standards.

| Property | Value |

| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |

| CAS Number | 41805-00-9 |

| Molecular Formula | C₁₆H₂₃ClN₂O |

| Formula Weight | 294.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| λmax | 234 nm |

| Solubility | |

| DMF | 50 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 50 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

| Storage | -20°C |

| Stability | ≥ 5 years |

Data sourced from Cayman Chemical.[1]

Application: Qualitative and Quantitative Analysis of Novel Synthetic Opioids

This compound serves as a crucial reference standard for the identification and quantification of emerging synthetic opioids in forensic and research samples. Its primary application lies in chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a certified reference standard like this compound is essential for:

-

Method Development and Validation: Establishing and verifying the accuracy, precision, and sensitivity of analytical methods for the detection of novel psychoactive substances.

-

Compound Identification: Confirming the presence of a specific analyte in a sample by comparing its retention time and mass spectrum to that of the known standard.

-

Quantification: Determining the concentration of an analyte in a sample by creating a calibration curve with known concentrations of the reference standard.

Experimental Protocols

Below are generalized protocols for the use of this compound as a reference standard in LC-MS/MS analysis. These protocols should be adapted and optimized for specific instrumentation and sample matrices.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

-

This compound analytical reference standard

-

LC-MS grade solvent (e.g., methanol, acetonitrile, or DMSO)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance. c. Transfer the weighed compound to a clean volumetric flask (e.g., 1 mL). d. Add a small amount of the chosen solvent to dissolve the compound completely. e. Bring the solution to the final volume with the solvent. f. Stopper the flask and invert several times to ensure homogeneity. g. Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed, light-protected container.

-

Working Standard Solution Preparation: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent or mobile phase. b. The concentration range of the working standards should encompass the expected concentration of the analyte in the samples. c. These working standards will be used to generate a calibration curve for quantitative analysis.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To identify and quantify an analyte in a sample using this compound as a reference standard.

Materials:

-

Prepared working standard solutions of this compound

-

Prepared sample extracts

-

LC-MS/MS system with appropriate column and mobile phases

-

Data acquisition and analysis software

Procedure:

-

Method Development: a. Optimize the chromatographic conditions (e.g., column, mobile phase composition, gradient, flow rate, and column temperature) to achieve good separation and peak shape for this compound. b. Optimize the mass spectrometer parameters (e.g., ionization source, collision energy, and precursor/product ion transitions) for sensitive and specific detection of this compound.

-

Calibration Curve Generation: a. Inject the prepared working standard solutions in increasing concentrations into the LC-MS/MS system. b. Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard. c. The calibration curve should have an acceptable correlation coefficient (e.g., R² > 0.99).

-

Sample Analysis: a. Inject the prepared sample extracts into the LC-MS/MS system using the same method as for the standards. b. Identify the analyte in the sample by comparing its retention time and the ratio of its quantifier and qualifier ion transitions to those of the this compound reference standard.

-

Quantification: a. Determine the concentration of the analyte in the sample by interpolating its peak area from the generated calibration curve.

Diagrams

The following diagrams illustrate the general workflow for using a reference standard in a forensic laboratory and a conceptual representation of a typical analytical workflow.

Caption: Forensic analysis workflow using a reference standard.

Caption: General analytical workflow for sample analysis.

Disclaimer: this compound is for research and forensic use only and is not for human or veterinary use. All laboratory procedures should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of AH 8529

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is a synthetic compound categorized as an analytical reference standard with an opioid-like structure. Its formal name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, with a molecular formula of C16H23ClN2O and a molecular weight of 294.8 g/mol .[1] As a novel psychoactive substance (NPS), its physiological and toxicological properties are not yet fully characterized.[1] High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the unambiguous identification, characterization, and quantification of this compound and its potential metabolites in various biological matrices.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and forensic analysis. The following tables present hypothetical quantitative data for the determination of this compound in human plasma and urine, simulating a typical analytical run.

Table 1: Calibration Curve Data for this compound in Human Plasma

| Calibration Level | Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 0.1 | 15,234 |

| 2 | 0.5 | 76,170 |

| 3 | 1.0 | 151,987 |

| 4 | 5.0 | 759,935 |

| 5 | 10.0 | 1,525,678 |

| 6 | 50.0 | 7,630,123 |

| 7 | 100.0 | 15,245,890 |

Table 2: Quality Control Sample Data for this compound in Human Urine

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.3 | 0.28 | 93.3 | 4.5 |

| Medium | 7.5 | 7.8 | 104.0 | 3.2 |

| High | 75.0 | 73.5 | 98.0 | 2.8 |

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and matrix used.

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Human Plasma

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

-

Loading: Load 500 µL of human plasma, previously spiked with an internal standard (e.g., a deuterated analog of this compound) and diluted 1:1 with 100 mM phosphate buffer (pH 6.0).

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a similar instrument).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-